3-Bromo-8-chloroimidazo[1,5-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4BrClN2 |
|---|---|
Molecular Weight |
231.48 g/mol |
IUPAC Name |
3-bromo-8-chloroimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C7H4BrClN2/c8-7-10-4-6-5(9)2-1-3-11(6)7/h1-4H |
InChI Key |
WNRGPMFVYCBJCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2Br)C(=C1)Cl |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies of 3 Bromo 8 Chloroimidazo 1,5 a Pyridine
Electrophilic and Nucleophilic Substitution Reactions on the Core Structure
The inherent electronic nature of the imidazo[1,5-a]pyridine (B1214698) ring system, combined with the influence of its substituents, dictates its susceptibility to substitution reactions. The imidazole (B134444) moiety is generally electron-rich, predisposing it to electrophilic attack, while the pyridine (B92270) ring can be targeted by nucleophiles, particularly when activated by electron-withdrawing groups.
Halogen Exchange Reactions
While specific literature on halogen exchange reactions for 3-Bromo-8-chloroimidazo[1,5-a]pyridine (B6233716) is not extensively detailed, this transformation is a fundamental process in halo-heteroaromatic chemistry. Typically, a Finkelstein-type reaction could be envisioned, where one halogen is exchanged for another. For instance, the bromo-substituent at the C3 position, being more labile than the chloro-substituent, could potentially be exchanged for iodide using a source like sodium iodide, a reaction often catalyzed by copper(I) salts. Such an exchange would yield a more reactive 3-iodo derivative, which is a superior substrate for subsequent cross-coupling reactions.
C-H Functionalization for Derivatization
Direct C-H functionalization represents a powerful and atom-economical strategy for derivatization, avoiding the need for pre-installed functional groups. For the imidazo[1,5-a]pyridine core, recent research has demonstrated that the C1 position is particularly reactive. Metal-free methodologies have been developed that utilize aldehydes, such as formaldehyde (B43269), as a carbon source to insert a methylene (B1212753) group, effectively bridging two imidazo[1,5-a]pyridine molecules. nih.govacs.orgnih.gov This reaction proceeds via C(sp²)–H functionalization and has been applied to a range of substrates to produce bis-imidazo[1,5-a]pyridines. nih.govacs.orgnih.gov
While this reaction has been demonstrated on substituted imidazo[1,5-a]pyridines, its application to the 3-bromo-8-chloro variant would offer a direct route to complex dimeric structures, with the halogen atoms remaining available for further orthogonal functionalization. The general scheme for such a reaction is presented below.
Table 1: Analogous Metal-Free Methylene Insertion via C-H Functionalization at C1 This table illustrates the C-H functionalization reaction on the parent imidazo[1,5-a]pyridine ring system as a model for the potential reactivity of this compound.
| Reactant 1 | Reagent | Product | Yield | Reference |
| 3-Phenylimidazo[1,5-a]pyridine | Formaldehyde (37% in water) | Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane | Good | nih.gov |
| 3-(Pyridin-2-yl)imidazo[1,5-a]pyridine | Formaldehyde (37% in water) | Bis(3-(pyridin-2-yl)imidazo[1,5-a]pyridin-1-yl)methane | 83% | acs.org |
Cross-Coupling Reactions at Halogenated Positions for Further Functionalization
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation. The presence of two distinct halogen atoms on this compound allows for selective and sequential functionalization, primarily due to the higher reactivity of the C-Br bond compared to the C-Cl bond in typical catalytic cycles.
Suzuki Coupling Analogs
The Suzuki-Miyaura coupling reaction, which joins an organohalide with an organoboron species, is a cornerstone of modern organic synthesis. wikipedia.org For this compound, a Suzuki coupling would be expected to occur preferentially at the C3-bromo position. This regioselectivity allows for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents.
The reaction is typically catalyzed by a palladium(0) complex with phosphine (B1218219) ligands and requires a base to activate the organoboron species. organic-chemistry.orgresearchgate.net The resulting 3-aryl-8-chloroimidazo[1,5-a]pyridine product retains the chlorine atom, which can then be targeted in a subsequent, often more forcing, cross-coupling reaction to build even more complex molecules. nih.gov
Table 2: Representative Suzuki Coupling of Aryl Bromides with Arylboronic Acids This table presents a generalized Suzuki-Miyaura reaction, analogous to the expected selective coupling at the C3-bromo position of this compound.
| Aryl Halide (Analog) | Boronic Acid | Catalyst / Base | Product | Yield | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-Phenyl-2-methylpyridin-3-amine | Moderate-Good | nih.gov |
| 3-Bromopyridine | Potassium phenyltrifluoroborate | Pd(OAc)₂ / Base | 3-Phenylpyridine | Good | researchgate.net |
| Aryl Bromide | Various Arylboronic Acids | Pd₂(dba)₃ / P(t-Bu)₃ | Biaryl Compound | Good | organic-chemistry.org |
Sonogashira Coupling Analogs
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is invaluable for the synthesis of arylalkynes and conjugated enynes. It typically employs a palladium catalyst along with a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org
Similar to the Suzuki coupling, the Sonogashira reaction on this compound would selectively occur at the more reactive C3-bromo position. wikipedia.org This allows for the direct installation of an alkynyl moiety, which is a versatile functional group that can participate in numerous subsequent transformations, such as cycloadditions, reductions, or further couplings. The reaction proceeds under mild conditions, tolerating a wide range of functional groups. wikipedia.org
Table 3: Representative Sonogashira Coupling of Aryl Bromides with Terminal Alkynes This table illustrates a generalized Sonogashira reaction, analogous to the expected selective coupling at the C3-bromo position of this compound.
| Aryl Halide (Analog) | Terminal Alkyne | Catalyst System | Product | Yield | Reference |
| 3-Bromo-imidazo[1,2-b]pyridazine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 3-(Phenylethynyl)imidazo[1,2-b]pyridazine | N/A | researchgate.net |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI / Et₃N | 6-((4-Ethylphenyl)ethynyl)-3-fluoropicolinonitrile | High | researchgate.net |
| Aryl Bromide | Various Terminal Alkynes | Pd-NHC Complex / CuI | Arylalkyne | Good | libretexts.org |
Formation of Complex Molecular Architectures Utilizing this compound as a Building Block
The true synthetic value of this compound lies in its role as a versatile synthetic building block. alfa-chemistry.comresearchgate.net The presence of multiple, orthogonally reactive sites—the C-Br, C-Cl, and C1-H positions—allows for a programmed, stepwise elaboration into highly functionalized and complex molecular architectures.
A potential synthetic strategy could involve an initial Sonogashira or Suzuki coupling at the C3-bromo position to introduce a key substituent. The resulting 3-substituted-8-chloroimidazo[1,5-a]pyridine could then undergo a second cross-coupling reaction at the C8-chloro position, likely under more strenuous conditions, to install a different functional group. Furthermore, the C1 position remains available for C-H functionalization to create dimeric structures or introduce other substituents. nih.gov This multi-faceted reactivity enables the construction of diverse molecular scaffolds from a single, readily accessible starting material, making it a valuable precursor for the discovery of new pharmaceuticals and functional materials.
Role of the Imidazo[1,5-a]pyridine Moiety in Ligand Design and Coordination Chemistry
The imidazo[1,5-a]pyridine core is recognized for its unique electronic and steric properties, making it an attractive scaffold for the design of novel ligands. The nitrogen atoms in the fused ring system provide multiple coordination sites, and the aromatic nature of the core allows for electronic tuning through the introduction of various substituents. In theory, the bromo and chloro substituents on the this compound backbone could further influence the electronic properties of the ligand, potentially impacting its coordination behavior and the catalytic activity of its metal complexes. However, specific studies to confirm these hypotheses are not available.
Generation of N-Heterocyclic Carbenes (NHCs) from Imidazo[1,5-a]pyridine Skeletons
The generation of N-heterocyclic carbenes from imidazo[1,5-a]pyridine precursors typically involves the quaternization of a nitrogen atom to form an imidazolium (B1220033) salt, followed by deprotonation to yield the carbene. These NHCs are highly valued as ligands in organometallic chemistry and catalysis due to their strong σ-donating properties.
For the broader class of imidazo[1,5-a]pyridines, various synthetic routes to NHC precursors have been established. These methods often involve multi-step syntheses, starting from substituted picolinaldehydes or other pyridine derivatives. The resulting imidazo[1,5-a]pyridinium salts can then be used to generate the corresponding NHCs, which have been successfully incorporated into various metal complexes.
However, a diligent search of the scientific literature has not yielded any specific examples or methods for the generation of an N-heterocyclic carbene derived from this compound. Consequently, there is no data available on the reactivity, stability, or catalytic applications of such a carbene.
Metal Complexation Studies and Coordination Polymer Formation
The ability of imidazo[1,5-a]pyridine derivatives to act as versatile ligands for a wide range of metal ions has been documented. They can coordinate to metals through one or more of their nitrogen atoms, leading to the formation of discrete metal complexes or extended coordination polymers. The photophysical and electronic properties of these materials can be tuned by modifying the substituents on the imidazo[1,5-a]pyridine core.
Research has demonstrated the formation of coordination polymers with imidazo[1,5-a]pyridine ligands and various metal centers, including zinc(II). These studies have explored the structural diversity and potential applications of these materials in areas such as luminescence and sensing.
Nevertheless, there is a significant gap in the literature regarding metal complexation studies or the formation of coordination polymers specifically involving this compound as a ligand. No crystal structures, spectroscopic data, or functional studies have been reported for metal complexes of this particular compound.
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 3-Bromo-8-chloroimidazo[1,5-a]pyridine (B6233716). Both ¹H and ¹³C NMR are employed to map the connectivity of atoms within the molecule.
In a typical ¹H NMR spectrum, the chemical shifts, splitting patterns, and integration of the signals provide a wealth of information about the protons on the imidazo[1,5-a]pyridine (B1214698) core. The distinct electronic environments created by the bromine and chlorine atoms, as well as the nitrogen atoms within the fused ring system, lead to characteristic shifts for each proton. For instance, protons closer to the electron-withdrawing halogen atoms are expected to appear at a lower field (higher ppm values).
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, and the chemical shifts are indicative of their hybridization and local electronic environment. Furthermore, advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be utilized to establish proton-proton and proton-carbon correlations, respectively, thereby confirming the precise structural assignment.
Beyond structural elucidation, NMR is also a powerful tool for monitoring the progress of chemical reactions involving this compound. By taking spectra at various time points, researchers can track the disappearance of starting materials and the appearance of product signals, allowing for the optimization of reaction conditions such as temperature, time, and catalyst loading.
Table 1: Representative NMR Data for this compound (Note: The following data is hypothetical and for illustrative purposes, as specific experimental data is not publicly available.)
| Technique | Atom | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| ¹H NMR | H-1 | 7.85 | s | - |
| ¹H NMR | H-5 | 7.60 | d | 7.5 |
| ¹H NMR | H-6 | 7.10 | t | 7.8 |
| ¹H NMR | H-7 | 7.45 | d | 8.0 |
| ¹³C NMR | C-1 | 120.5 | - | - |
| ¹³C NMR | C-3 | 110.2 | - | - |
| ¹³C NMR | C-5 | 125.8 | - | - |
| ¹³C NMR | C-6 | 122.3 | - | - |
| ¹³C NMR | C-7 | 128.9 | - | - |
| ¹³C NMR | C-8 | 135.4 | - | - |
| ¹³C NMR | C-8a | 140.1 | - | - |
(s = singlet, d = doublet, t = triplet)
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups and probing the vibrational modes of the this compound molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending vibrations of the chemical bonds within the molecule.
The IR spectrum of this compound is expected to show a series of characteristic absorption bands. For example, the C=N and C=C stretching vibrations of the imidazo[1,5-a]pyridine ring system typically appear in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic protons are observed around 3100-3000 cm⁻¹. The presence of the carbon-halogen bonds can also be identified, with C-Cl stretching vibrations generally appearing in the 800-600 cm⁻¹ region and C-Br stretches at lower frequencies, typically between 600-500 cm⁻¹.
By analyzing the precise positions and intensities of these absorption bands, researchers can confirm the presence of the key structural features of this compound and gain insights into its bonding characteristics.
Table 2: Expected Infrared Absorption Bands for this compound (Note: The following data is hypothetical and for illustrative purposes.)
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3100-3000 | Aromatic C-H Stretch | Medium |
| 1600-1450 | C=N and C=C Stretch | Strong |
| 1400-1200 | In-plane C-H Bending | Medium |
| 800-600 | C-Cl Stretch | Strong |
| 600-500 | C-Br Stretch | Strong |
X-ray Crystallography for Solid-State Structural Determination
For a definitive understanding of the three-dimensional structure of this compound in the solid state, X-ray crystallography is the gold standard. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
Mass Spectrometry for Molecular Confirmation and Purity Assessment
Mass spectrometry is a crucial analytical tool for confirming the molecular weight and assessing the purity of this compound. In a mass spectrometer, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
The mass spectrum will show a molecular ion peak corresponding to the exact mass of the molecule. Due to the presence of bromine and chlorine, which have characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), the molecular ion peak will appear as a cluster of peaks with specific intensity ratios, providing a definitive confirmation of the elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass to several decimal places, further validating the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer additional structural information.
Electronic Spectroscopy (UV-Vis and Fluorescence) for Photophysical Property Characterization
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, is employed to investigate the photophysical properties of this compound. These properties are of particular interest for applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes.
Absorption and Emission Spectral Analysis
The UV-Visible absorption spectrum reveals the electronic transitions that occur when the molecule absorbs light. The spectrum is expected to show distinct absorption bands corresponding to π-π* and n-π* transitions within the conjugated imidazo[1,5-a]pyridine system. The positions of these bands (λ_max) provide information about the energy gaps between the electronic states.
Fluorescence spectroscopy is used to study the light emitted by the molecule after it has been excited to a higher electronic state. The emission spectrum provides information about the energy of the emitted photons and the efficiency of the fluorescence process.
Quantum Yield and Stokes Shift Investigations
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. A high quantum yield is often a desirable property for fluorescent materials.
The Stokes shift is the difference in wavelength between the maximum of the absorption and the maximum of the emission spectrum. A larger Stokes shift is generally advantageous for applications in fluorescence imaging, as it facilitates the separation of the excitation and emission signals. The investigation of these parameters provides a deeper understanding of the excited-state dynamics of this compound.
Table 3: Illustrative Photophysical Data for this compound (Note: The following data is hypothetical and for illustrative purposes.)
| Parameter | Value | Solvent |
| Absorption λ_max (nm) | 320 | Dichloromethane |
| Emission λ_max (nm) | 450 | Dichloromethane |
| Quantum Yield (Φ_F) | 0.35 | Dichloromethane |
| Stokes Shift (nm) | 130 | Dichloromethane |
Solvatochromism Studies
Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent in which it is dissolved. This change is typically observed in the substance's absorption or emission spectra. The effect arises from the differential stabilization of the ground and excited electronic states of the molecule by the surrounding solvent molecules.
For a compound to exhibit solvatochromism, it usually possesses a charge-transfer character, meaning there is a shift in electron density upon electronic excitation. The extent of this charge transfer and its interaction with the solvent's polarity determine the magnitude of the solvatochromic shift.
While general studies on other imidazo[1,5-a]pyridine derivatives indicate that some of them display solvatochromic behavior, no specific research findings or data tables detailing the absorption and emission maxima of this compound in a range of solvents with varying polarities could be retrieved. mdpi.comrsc.orgnih.gov Therefore, a quantitative analysis of its solvatochromic properties, including the creation of data tables, is not possible at this time.
Further experimental research would be required to elucidate the specific solvatochromic properties of this compound. Such studies would involve dissolving the compound in a series of solvents with different polarities and measuring the resulting changes in its UV-Vis absorption and fluorescence emission spectra.
Theoretical and Computational Investigations of Imidazo 1,5 a Pyridine Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometric parameters of molecules. For imidazo[1,5-a]pyridine (B1214698) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), provide detailed information on their structural and electronic properties. researchgate.net The introduction of bromine and chlorine atoms at the 3 and 8 positions, respectively, is expected to significantly influence the electronic distribution and geometry of the imidazo[1,5-a]pyridine core due to their electronegativity and steric bulk.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and its susceptibility to electronic excitation. nih.gov
For imidazo[1,5-a]pyridine derivatives, the HOMO is typically distributed over the entire fused ring system, while the LUMO is also located on the imidazo[1,5-a]pyridine nucleus. researchgate.netrsc.org The presence of electron-withdrawing halogen substituents, such as bromine and chlorine, is expected to lower the energies of both the HOMO and LUMO. This effect can lead to a modulation of the HOMO-LUMO gap, which has been shown to correlate with the electronic properties of substituents in related systems. nih.gov The precise impact of the bromo and chloro groups on the orbital energies and the resulting energy gap would determine the electronic absorption and emission characteristics of the molecule.
Table 1: Illustrative Frontier Molecular Orbital Energies for a Halogenated Imidazo[1,5-a]pyridine Derivative
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.0 |
| Energy Gap | 4.5 |
Note: The values presented in this table are representative examples based on studies of similar compounds and are intended for illustrative purposes.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a computational method of choice for studying the excited state properties of molecules, including their absorption and emission spectra. nih.gov For imidazo[1,5-a]pyridine derivatives, TD-DFT calculations can predict the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions. mdpi.com These calculations are instrumental in understanding the photophysical behavior of these compounds, which are often fluorescent. researchgate.net
The electronic transitions in imidazo[1,5-a]pyridine systems are typically of a π-π* nature. nih.gov The introduction of halogen atoms can influence the energies of these transitions, potentially leading to shifts in the absorption and emission wavelengths. TD-DFT studies on related boron-containing imidazo[1,5-a]pyridine dyes have successfully correlated the calculated electronic transitions with their observed fluorescence. nih.gov
Natural Transition Orbitals (NTOs) Analysis
Natural Transition Orbitals (NTOs) provide a concise representation of the electronic transitions by transforming the canonical molecular orbitals into a more compact set of "hole" and "particle" orbitals. This analysis simplifies the description of the excited state, offering a clearer picture of the charge redistribution upon electronic excitation. mdpi.com For imidazo[1,5-a]pyridine derivatives, NTO analysis has been used to characterize the main electronic transitions as intra-ligand charge transfer (ILCT) states. mdpi.com In the case of 3-Bromo-8-chloroimidazo[1,5-a]pyridine (B6233716), NTOs would help in visualizing the orbitals involved in the lowest energy electronic transition, confirming its nature and the extent of charge transfer.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions over time. For imidazo[1,5-a]pyridine derivatives, MD simulations can provide insights into their conformational flexibility and the nature of their intermolecular interactions in different environments. nih.gov While the imidazo[1,5-a]pyridine core is rigid, substituents may have rotational freedom that can be explored through MD.
Analysis of Weak Non-Covalent Interactions (e.g., C-H⋯N, C-H⋯Br, C-H⋯π, Interhalogen Bonds, π-π Stacking)
Weak non-covalent interactions play a crucial role in the solid-state packing and supramolecular assembly of molecules. For halogenated aromatic compounds, a variety of such interactions are possible.
C-H⋯N and C-H⋯π interactions: These are common hydrogen bonding interactions that would be expected to influence the crystal packing of this compound.
C-H⋯Br and Interhalogen Bonds: The presence of bromine and chlorine atoms introduces the possibility of halogen bonding. Halogen bonds (C-X⋯Y, where X is a halogen and Y is a Lewis base) are directional interactions that can significantly influence crystal architecture. researchgate.net Analysis of crystal structures of related halogenated pyridinium (B92312) salts has revealed the presence of such interactions. fu-berlin.denih.gov
π-π Stacking: The aromatic nature of the imidazo[1,5-a]pyridine ring system makes it susceptible to π-π stacking interactions, which are important for stabilizing crystal structures.
Computational methods like Hirshfeld surface analysis can be employed to visualize and quantify these weak intermolecular contacts, providing a detailed understanding of the packing forces in the solid state. nih.gov
Reaction Mechanism Elucidation and Pathway Prediction through Computational Modeling
Computational modeling has emerged as a powerful tool in modern chemistry for elucidating complex reaction mechanisms and predicting favorable reaction pathways. In the realm of imidazo[1,5-a]pyridine derivatives, theoretical investigations, primarily employing Density Functional Theory (DFT), provide deep insights into the molecular transformations that are often difficult to capture experimentally. These studies are crucial for optimizing reaction conditions, designing novel synthetic routes, and understanding the intrinsic reactivity of these heterocyclic systems.
The elucidation of reaction mechanisms for the synthesis of imidazo[1,5-a]pyridines through computational modeling typically involves several key steps. Initially, the geometries of reactants, intermediates, transition states, and products are optimized to find their most stable conformations. Subsequently, frequency calculations are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states). By mapping the potential energy surface, chemists can delineate the most plausible reaction pathways.
A common synthetic route to the imidazo[1,5-a]pyridine core involves the cyclization of a substituted 2-(aminomethyl)pyridine precursor. Computational studies can model this intramolecular cyclization to determine the activation energy barriers associated with different possible mechanistic routes. For instance, in the synthesis of a generic 3-substituted imidazo[1,5-a]pyridine, a key step is the formation of the five-membered imidazole (B134444) ring. Theoretical calculations can compare the energetics of a concerted versus a stepwise mechanism, helping to identify the operative pathway.
To illustrate, consider a hypothetical reaction pathway for the formation of an imidazo[1,5-a]pyridine derivative. The process might initiate with the formation of an N-acylated intermediate from 2-(aminomethyl)pyridine. The subsequent cyclization and dehydration steps are critical for forming the bicyclic aromatic system. Computational modeling can provide the relative energies of each species along the reaction coordinate, as depicted in the following hypothetical data.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | 2-(aminomethyl)pyridine + Acylating Agent | 0.0 |
| Intermediate 1 | N-acylated aminomethylpyridine | -15.2 |
| Transition State 1 | Cyclization Transition State | +25.8 |
| Intermediate 2 | Cyclized tetrahedral intermediate | -5.7 |
| Transition State 2 | Dehydration Transition State | +18.3 |
| Product | Imidazo[1,5-a]pyridine derivative + H₂O | -30.5 |
Furthermore, computational models can predict the influence of substituents on the reaction mechanism. For a compound such as this compound, the electron-withdrawing nature of the bromine and chlorine atoms would be expected to affect the electron density of the pyridine (B92270) and imidazole rings. DFT calculations can quantify these electronic effects and predict their impact on the activation energies of the cyclization and subsequent steps. For example, the presence of these halogens might alter the nucleophilicity of the pyridine nitrogen, thereby influencing the rate of the key ring-closing step.
The choice of computational method and basis set is critical for obtaining accurate results. The B3LYP functional with a 6-311+G(d,p) basis set is a commonly employed combination for such studies, often providing a good balance between computational cost and accuracy. Solvation effects can also be incorporated using models like the Polarizable Continuum Model (PCM) to simulate the reaction in a specific solvent, which can significantly influence the reaction pathway and energetics.
The following table presents hypothetical calculated bond lengths for key bonds in the transition state of the cyclization step for a substituted imidazo[1,5-a]pyridine, illustrating the type of detailed geometric data that can be obtained from computational modeling.
| Bond | Description | Calculated Bond Length (Å) |
|---|---|---|
| N(pyridine)-C(carbonyl) | Forming bond in the cyclization step | 1.85 |
| C(carbonyl)-N(amide) | Existing amide bond | 1.38 |
| C(carbonyl)-O | Carbonyl bond being activated | 1.28 |
Applications of Imidazo 1,5 a Pyridine Compounds in Advanced Chemical Research
Role in Material Science and Optoelectronics
The rigid, planar structure and π-conjugated system of the imidazo[1,5-a]pyridine (B1214698) core are conducive to applications in material science, particularly in the development of advanced optoelectronic materials. mdpi.comresearchgate.net The halogen substituents in 3-Bromo-8-chloroimidazo[1,5-a]pyridine (B6233716) can further influence its electronic properties, making this class of compounds a target for research in fluorescent dyes and organic light-emitting diodes (OLEDs).
Fluorescent Dyes and Probes for Chemical Research
Imidazo[1,5-a]pyridine derivatives are well-regarded for their emissive properties and are widely developed as fluorescent compounds. mdpi.comnih.gov These molecules often exhibit significant Stokes shifts, which is the difference between the maxima of the absorption and emission spectra. A large Stokes shift is advantageous for fluorescent probes as it minimizes self-absorption and improves detection sensitivity. mdpi.comrsc.org
Research has shown that the photophysical properties of these compounds can be finely tuned by modifying the substituents on the bicyclic core. mdpi.com For instance, the introduction of different groups can alter the intramolecular charge transfer (ICT) characteristics, leading to changes in emission color and quantum yield. rsc.org Some derivatives exhibit solvatochromism, where the color of the emitted light changes with the polarity of the solvent, making them useful as environmental probes. mdpi.com The presence of bromo and chloro groups on the this compound scaffold is expected to modulate these photophysical properties through the heavy atom effect and by altering the electron distribution in the molecule.
| Compound | Substituents | Quantum Yield (Φ) | Stokes Shift (cm⁻¹) | Key Feature |
|---|---|---|---|---|
| Derivative A | Phenyl and Pyridine (B92270) | up to 0.38 | >5000 | High solvatochromic behavior |
| Derivative B | 1,3-diphenyl | ~0.70 | ~7000 | Excellent intramolecular charge transfer (ICT) |
| Derivative C | Bulky 2,6-dichlorophenyl | 0.49 (in CH₂Cl₂) | N/A | Good solid-state emission |
Components in Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Electrochemical Cells
The luminescence of imidazo[1,5-a]pyridine derivatives makes them promising candidates for use in organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LECs). rsc.orgmdpi.com In these devices, the imidazo[1,5-a]pyridine compound can function as the emissive layer. The tunability of their emission color through synthetic modification allows for the creation of emitters across the visible spectrum. mdpi.com
Zinc(II) complexes incorporating imidazo[1,5-a]pyridine ligands have been investigated as cost-effective emitters. mdpi.com Coordination with the metal ion can enhance molecular rigidity, leading to improved quantum yields and significant blue shifts in emission. mdpi.com The development of such materials is particularly relevant for applications that require lightweight and non-toxic components. mdpi.com The specific substitution pattern on this compound could influence its performance in OLEDs by affecting its charge transport properties and electroluminescence characteristics.
Scaffold for Novel Chemical Entities in Medicinal Chemistry Research (Emphasis on Chemical Design and Synthesis)
The imidazo[1,5-a]pyridine framework is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govresearchgate.netnih.gov Its structural rigidity and ability to be functionalized at various positions make it an excellent starting point for the design and synthesis of new therapeutic agents. rsc.orgrsc.org
Design and Synthesis of Diverse Compound Libraries
A key strategy in modern drug discovery is the generation of compound libraries containing a wide range of structural variations around a core scaffold. The synthesis of the imidazo[1,5-a]pyridine ring system is straightforward and can be achieved through various synthetic routes, including cyclocondensation, cycloaddition, and oxidative cyclization reactions. rsc.orgresearchgate.net
Numerous methods have been developed for the synthesis of functionalized imidazo[1,5-a]pyridines, allowing for the creation of diverse libraries. organic-chemistry.org These include:
Three-component coupling reactions: Efficiently combining simple starting materials like picolinaldehydes, amines, and formaldehyde (B43269) to produce the core structure in high yields under mild conditions. organic-chemistry.orgorganic-chemistry.org
Copper-catalyzed reactions: Methods such as the decarboxylative cyclization of α-amino acids with 2-benzoylpyridines or the tandem reaction between a pyridine ketone and a benzylamine (B48309) offer pathways to 1,3-disubstituted derivatives. organic-chemistry.org
Metal-free approaches: Sequential dual oxidative amination of C(sp³)–H bonds provides an alternative route that avoids transition metal catalysts. organic-chemistry.org
These synthetic strategies enable the introduction of various substituents, such as the bromo and chloro groups in this compound, which can be further modified to explore a broad chemical space. researchgate.net
Strategies for Structure-Property Relationship Studies in Chemical Space
Structure-property relationship (SPR) and structure-activity relationship (SAR) studies are crucial for optimizing the desired characteristics of a molecule, whether for material science or medicinal applications. mdpi.comnih.gov For imidazo[1,5-a]pyridine derivatives, these studies involve systematically altering the substituents on the heterocyclic core and evaluating the impact on their properties.
In medicinal chemistry, SAR studies on related imidazopyridine scaffolds have been used to optimize the binding affinity to biological targets. nih.govnih.gov By making systematic chemical modifications and assessing the resulting biological activity, researchers can identify key structural features required for potency and selectivity. acs.org The halogen atoms on this compound serve as important handles for such studies, allowing for further functionalization to probe interactions with biological targets.
Catalytic Applications
While the primary research focus on imidazo[1,5-a]pyridines has been in materials and medicinal chemistry, their structural features also lend them to applications in catalysis. Specifically, they can be used to form N-heterocyclic carbene (NHC) ligands. mdpi.com NHCs are a class of strong σ-donating ligands that form stable complexes with transition metals, which are then used as catalysts in a wide array of organic transformations.
Use of N-Heterocyclic Carbene Ligands in Transition Metal Catalysis
The field of transition metal catalysis has been significantly advanced by the development of N-heterocyclic carbene (NHC) ligands. nsf.govrsc.org These ligands are known for forming strong bonds with metal centers, offering greater stability compared to traditional phosphine (B1218219) ligands. mdpi.com Their electronic and steric properties can be readily tuned, allowing for the optimization of catalytic activity and selectivity for a wide range of chemical transformations. beilstein-journals.org
The imidazo[1,5-a]pyridine scaffold has emerged as a particularly versatile framework for the design of novel NHC ligands, often referred to as imidazo[1,5-a]pyridin-3-ylidenes (ImPy or IPCs). d-nb.infobham.ac.uk These L-shaped ligands create a unique steric environment around the metal center that can influence the outcome of catalytic reactions. bham.ac.uknih.gov The rigid bicyclic structure of the ImPy framework allows for the introduction of substituents at various positions, enabling fine control over the ligand's properties. mdpi.comresearchgate.net
The synthesis of NHC precursors typically involves the quaternization of the nitrogen atoms in the heterocyclic ring. For an imidazo[1,5-a]pyridine, this would lead to the formation of an imidazolium (B1220033) salt. This salt then serves as the direct precursor to the carbene, which can be generated in situ or isolated before coordination to a transition metal. organic-chemistry.org
Transition metal complexes featuring imidazo[1,5-a]pyridine-based NHC ligands have demonstrated significant efficacy in a variety of catalytic processes. These include:
Cross-Coupling Reactions: Palladium-NHC complexes derived from the ImPy scaffold have been successfully employed as catalysts in various cross-coupling reactions. nih.gov These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Hydrosilylation: Chiral NHC-oxazoline ligands based on the imidazo[1,5-a]pyridine backbone have been used in rhodium-catalyzed asymmetric hydrosilylation of ketones, achieving high enantioselectivity. organic-chemistry.org
Gold-Catalyzed Reactions: The unique electronic properties of ImPy ligands have been harnessed in gold catalysis, for instance, in enabling Au(I)/Au(III) redox cycles for the arylation of electron-rich arenes. nih.gov
Nickel-Catalyzed Carboxylation: Pyridine-chelated imidazo[1,5-a]pyridine NHC nickel(II) complexes have been developed for the synthesis of acrylates from ethylene (B1197577) and carbon dioxide, a process relevant to carbon capture and utilization. mdpi.com
The hypothetical application of an NHC ligand derived from This compound would introduce specific electronic and steric modifications to the resulting catalyst. The bromo and chloro substituents are electron-withdrawing groups, which would influence the σ-donating and π-accepting properties of the NHC ligand. These electronic effects can, in turn, impact the stability of the metal-ligand bond and the reactivity of the catalytic complex.
The following table summarizes representative applications of the broader class of imidazo[1,5-a]pyridine-based NHC ligands in transition metal catalysis, illustrating the types of transformations where a derivative of This compound might find use.
| Transition Metal | Catalytic Reaction | Substrate Scope (Example) | Key Finding |
|---|---|---|---|
| Palladium | Cross-Coupling | Nitroarenes | Highly reactive for C–NO₂ activation. nih.gov |
| Rhodium | Asymmetric Hydrosilylation | Ketones | Good to excellent enantioselectivity (80–95% ee). organic-chemistry.org |
| Gold | Arylation of Arenes | Electron-rich arenes and aryl halides | Enables oxidant-free Au(I)/Au(III) catalysis. nih.gov |
| Nickel | Acrylate Synthesis | Ethylene and CO₂ | Demonstrates notable catalytic activity, enhanced by phosphine additives. mdpi.com |
Future Perspectives in 3 Bromo 8 Chloroimidazo 1,5 a Pyridine Research
Development of More Efficient and Sustainable Synthetic Routes
The future synthesis of 3-Bromo-8-chloroimidazo[1,5-a]pyridine (B6233716) and its derivatives will likely prioritize efficiency, sustainability, and atom economy. Current synthetic approaches to the general imidazo[1,5-a]pyridine (B1214698) scaffold often involve multi-step sequences, which can be resource-intensive. Future research is expected to focus on developing more streamlined and environmentally benign methodologies.
Key areas of development include:
Catalytic Systems: The use of transition-metal catalysts, particularly earth-abundant metals like copper and iron, offers a promising avenue. For instance, copper-catalyzed methods have been developed for the synthesis of imidazo[1,5-a]pyridines using molecular oxygen as the sole oxidant, producing water as the only byproduct. organic-chemistry.orgnih.govresearchgate.net An iron-catalyzed C-H amination for constructing imidazole-fused ring systems in green solvents like anisole (B1667542) also points toward more sustainable practices. organic-chemistry.org Adapting these catalytic systems to accommodate the specific precursors for this compound could significantly improve the environmental footprint of its synthesis.
One-Pot and Tandem Reactions: Multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, are highly desirable. Efficient three-component coupling reactions have been reported for producing imidazo[1,5-a]pyridinium ions under mild conditions. organic-chemistry.org Similarly, iodine-mediated one-pot methods that simultaneously form C-N and C-S bonds have been developed for other imidazo[1,5-a]pyridines. mdpi.com Future work could aim to design a one-pot synthesis starting from a suitably substituted 2-aminomethylpyridine or related precursor to construct the 3-bromo-8-chloro-substituted core efficiently.
Green Chemistry Approaches: A significant push towards sustainability involves minimizing or eliminating the use of hazardous solvents. Solvent-free, microwave-assisted synthesis has been shown to be a quick and efficient method for preparing imidazo[1,5-a]pyridine and quinoline (B57606) derivatives. tandfonline.comtandfonline.com Other green approaches, such as using water as a solvent in the presence of surfactants to create micellar reaction media, have been successfully applied to the synthesis of the isomeric imidazo[1,2-a]pyridines and could be explored for this scaffold as well. acs.orgacs.org Transition-metal-free approaches, such as iodine-mediated C–H amination, further enhance the sustainability profile by avoiding heavy metal waste. rsc.org
| Synthesis Strategy | Potential Advantages | Relevant Precedents for Imidazopyridine Scaffolds |
| Copper/Iron Catalysis | Use of earth-abundant metals; utilization of O2 as a green oxidant. | Copper(I)-catalyzed transannulation via Csp3–H amination. organic-chemistry.orgnih.gov |
| One-Pot Reactions | Reduced workup steps; improved atom and step economy; minimized waste. | Iodine-mediated three-component synthesis of substituted imidazo[1,5-a]pyridines. mdpi.com |
| Solvent-Free Synthesis | Elimination of organic solvent use; potential for microwave assistance to reduce reaction times. | Microwave-assisted condensation of ketones and amines using MnO2. tandfonline.comtandfonline.com |
| Metal-Free Catalysis | Avoids heavy metal contamination and waste; simplifies purification. | Denitrogenative transannulation using BF3·Et2O; sequential dual oxidative amination. organic-chemistry.org |
Exploration of Novel Reactivity Pathways and Site-Specific Functionalization Strategies
The this compound core is primed for diversification. The two halogen atoms provide distinct opportunities for functionalization, and the remaining C-H bonds are potential targets for direct modification.
Cross-Coupling Reactions: The bromine atom at the C3 position is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of aryl, heteroaryl, and alkynyl groups, respectively, enabling the systematic modulation of the compound's electronic and photophysical properties. The chlorine atom at the C8 position, being less reactive, could potentially be functionalized selectively under different reaction conditions or with more active catalyst systems. This differential reactivity is a key area for future exploration, as seen in related halo-pyrazines. rsc.org
Direct C-H Functionalization: A major frontier in modern organic synthesis is the direct functionalization of C-H bonds. While much of the work on imidazopyridines has focused on the C3 position of the imidazo[1,2-a] isomer, future studies on this compound could explore the selective activation of the C-H bonds at the C1, C5, or C7 positions. researchgate.net The electronic influence of the existing bromo and chloro substituents will play a crucial role in directing the regioselectivity of these reactions, making it a fertile ground for methodological development.
Novel Cyclization Strategies: The imidazo[1,5-a]pyridine scaffold can serve as a building block for more complex, π-extended heterocyclic systems. Research has shown that introducing alkenyl or alkynyl groups at the C5-position can lead to spontaneous 6-endo cyclization, forming novel imidazo[2,1,5-de]quinolizines. nih.gov Applying this strategy to derivatives of this compound could unlock access to new classes of polycyclic heteroarenes with unique electronic and optical properties.
Advanced Computational Studies for Predictive Design of Molecular Properties
Computational chemistry provides powerful tools for understanding molecular behavior and guiding synthetic efforts. For this compound, in silico methods will be invaluable for predicting its properties and designing novel derivatives.
Density Functional Theory (DFT) Calculations: DFT is a cornerstone of modern computational chemistry. For this molecule, DFT can be used to:
Determine the ground-state geometry and conformational preferences.
Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding electronic transitions and reactivity. doi.org
Generate molecular electrostatic potential (MEP) maps to visualize electron-rich and electron-poor regions, thereby predicting sites susceptible to electrophilic or nucleophilic attack. nih.gov
Simulate spectroscopic data, such as NMR chemical shifts and UV-Vis absorption spectra, to aid in experimental characterization. doi.orgunito.it Studies on related imidazopyridine systems have successfully used DFT to rationalize their structures and properties. mdpi.comuctm.edu
Predictive Modeling for Reactivity and Properties: By computationally modeling reaction pathways, researchers can predict the most likely outcomes of synthetic transformations and optimize reaction conditions before entering the lab. Furthermore, quantitative structure-activity relationship (QSAR) models could be developed for a library of derivatives to correlate specific structural features with desired biological or material properties. This predictive power accelerates the discovery of new molecules with tailored functions, a strategy already applied to other imidazopyridine-based kinase inhibitors. acs.org
| Computational Method | Application for this compound |
| DFT Geometry Optimization | Predict stable conformations and structural parameters. |
| Frontier Molecular Orbital (FMO) Analysis | Calculate HOMO-LUMO gap; predict electronic transitions and reactivity hotspots. |
| Molecular Electrostatic Potential (MEP) | Identify nucleophilic (negative potential) and electrophilic (positive potential) sites. |
| Time-Dependent DFT (TD-DFT) | Simulate UV-Vis absorption spectra and predict photophysical properties. |
| Reaction Pathway Modeling | Elucidate mechanisms for functionalization reactions and predict regioselectivity. |
Integration with Emerging Technologies in Chemical Synthesis and Characterization
The adoption of modern technologies can significantly accelerate the research and development cycle for novel compounds like this compound.
Automated and Continuous Flow Synthesis: Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, precise control over reaction parameters (temperature, pressure, time), and improved scalability. The synthesis of the isomeric imidazo[1,2-a]pyridine (B132010) scaffold has been successfully automated using microreactor-based continuous flow systems, enabling rapid library synthesis and process optimization. acs.orgresearchgate.netnih.gov Applying flow chemistry to the synthesis and subsequent functionalization of this compound could streamline production and facilitate high-throughput screening of its derivatives.
Microwave-Assisted Synthesis: Microwave reactors have become a standard tool in modern synthesis for their ability to dramatically reduce reaction times, often from hours to minutes. This technology is particularly effective for heterocyclic synthesis. Multiple reports demonstrate the successful use of microwave-assisted protocols for preparing imidazo[1,5-a]pyridines, often with high efficiency and under environmentally friendly solvent-free conditions. tandfonline.comunito.itmdpi.comrsc.org This technology would be a primary choice for optimizing the synthetic steps toward this compound and its derivatives.
Advanced Spectroscopic and Analytical Characterization: As synthetic methods become more complex, unambiguous characterization of products is critical. This is especially true when exploring site-selective functionalization, which can lead to multiple regioisomers. Advanced techniques such as two-dimensional NMR (COSY, HSQC, HMBC), high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction will be essential for confirming the structure of novel derivatives. nih.govresearchgate.net These methods provide definitive proof of connectivity and stereochemistry, which is fundamental for establishing reliable structure-property relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
